molecular formula C18H15N3O2S B2878325 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 872704-20-6

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2878325
CAS No.: 872704-20-6
M. Wt: 337.4
InChI Key: WAUMOFKLDOLVAE-UHFFFAOYSA-N
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Description

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is a derivative featuring a pyridazine core, a scaffold widely recognized in drug discovery for its diverse biological activities . The structure incorporates a furan-2-yl moiety, a heterocycle commonly found in biologically active molecules and flavor compounds , linked to a pyridazin-3-ylthio group. This specific molecular architecture is analogous to other researched compounds such as 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone and 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone . Pyridazinone derivatives, in general, have been extensively studied and reported in scientific literature to possess a range of potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, the indolin-1-yl group present in this molecule is a key subunit of indole derivatives, which are privileged structures in pharmacology and are found in numerous therapeutic agents . This combination of heterocycles makes 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone a valuable building block for researchers exploring new biochemical tools and therapeutic candidates. Its primary application is in preclinical research, serving as a key intermediate for the synthesis of more complex molecules or for use in high-throughput screening assays to investigate mechanisms of action and identify potential leads for various diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(21-10-9-13-4-1-2-5-15(13)21)12-24-17-8-7-14(19-20-17)16-6-3-11-23-16/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUMOFKLDOLVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridazine ring, a furan moiety, and an indole derivative. Its molecular formula is C15H14N2O2SC_{15}H_{14}N_2O_2S. The synthesis typically involves multi-step reactions, including the formation of thioether linkages and the introduction of various substituents on the indole and pyridazine rings.

Biological Activities

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds featuring thioether linkages. For instance, derivatives with furan and pyridazine components have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 31.25 to 125 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Properties
Compounds with indole scaffolds are well-documented for their anticancer activities. Research has demonstrated that derivatives similar to 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone exhibit cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Antimalarial Activity
A systematic study on thiazole derivatives, which share structural similarities with our compound, revealed promising antimalarial activity against Plasmodium falciparum. The SAR indicated that specific substitutions enhance potency, suggesting that modifications to the furan or pyridazine rings could similarly affect the biological activity of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridazine ring enhances its reactivity and biological potency.
  • Indole Modifications : Substituents on the indole nitrogen can significantly impact cytotoxicity and selectivity towards cancer cells.
  • Thioether Linkage : The thioether bond has been shown to play a critical role in enhancing antimicrobial activity.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Indole Derivatives : A series of novel indole Schiff base derivatives were synthesized and tested for antifungal activity against Fusarium species. Results indicated that modifications on the indole scaffold could lead to enhanced antifungal properties .
  • Thiazole Compounds : A study involving thiazole derivatives showed significant leishmanicidal activity, suggesting that similar modifications in our target compound may yield beneficial effects against parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles, substituents, and bioactivity. Key comparisons include:

Compound Core Structure Key Substituents Reported Activity Reference
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone Pyridazine + Indoline Furan-2-yl, thioether, ethanone Hypothesized kinase inhibition (structural analogy)
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline + Piperidine Tetrahydrofuran-3-yl-oxy, trifluoromethyl, piperidin-4-ylidene Kinase inhibition (e.g., Aurora kinases)
6-(4-Methylpiperazin-1-yl)-1H-indole Indole 4-Methylpiperazine Antipsychotic, serotonin receptor modulation
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole + Pyrazole Fluoro, phenyl, carbaldehyde Anticancer, antimicrobial

Key Observations:

Bioisosteric Replacements: The pyridazine core in the target compound may serve as a bioisostere for pyridine or quinoline rings found in kinase inhibitors (e.g., the quinoline derivative in ). Pyridazine’s electron-deficient nature enhances hydrogen bonding and π-stacking in binding pockets.

Substituent Effects :

  • The furan-2-yl group in the target compound provides rigidity and planar geometry, similar to phenyl or trifluoromethyl groups in other heterocycles . However, furan’s lower electronegativity may reduce metabolic oxidation compared to CF₃ groups.
  • The indoline moiety shares structural homology with indole derivatives (e.g., ), but its saturated ring system may confer distinct conformational preferences in target binding.

Synthetic Accessibility: The synthesis of the target compound likely involves coupling a 6-(furan-2-yl)pyridazine-3-thiol with a bromoethanone-indoline precursor, analogous to methods for indole and quinoline derivatives . Purity challenges (e.g., 95% for similar heterocycles in ) suggest stringent chromatographic or recrystallization protocols are required.

Research Findings and Gaps

  • Structural Data: No crystallographic data for the target compound are available, though SHELX-based refinement (e.g., ) could resolve its conformation and intermolecular interactions.
  • ADME Profiles : The thioether group may enhance lipophilicity compared to oxygen-linked analogues, but its metabolic susceptibility to oxidation remains uncharacterized.

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